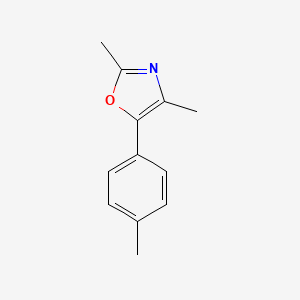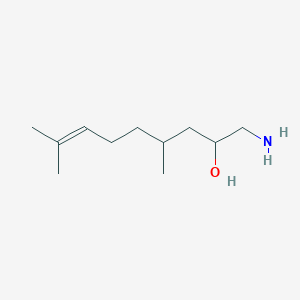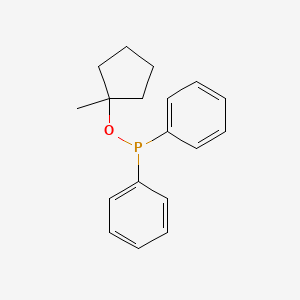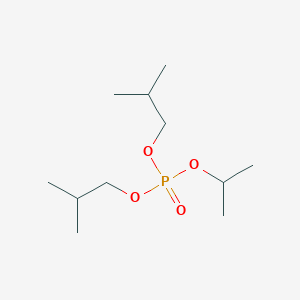![molecular formula C17H13N3O4S B12592680 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl-](/img/structure/B12592680.png)
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl- is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of various enzymes and receptors. The specific structure of this compound makes it a promising candidate for research in medicinal chemistry and drug development.
Vorbereitungsmethoden
Die Synthese von 1H-Pyrrolo[2,3-b]pyridin-3-essigsäure, 1-[(2-Cyanophenyl)sulfonyl]-2-methyl- umfasst in der Regel mehrere Schritte. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Pyrrolo[2,3-b]pyridin-Kerns: Dies kann durch Cyclisierungsreaktionen unter Verwendung geeigneter Vorstufen erreicht werden.
Einführung der Essigsäureeinheit: Dieser Schritt beinhaltet oft die Verwendung von Acylierungsreaktionen.
Anlagerung der 2-Cyanophenylsulfonylgruppe: Dies kann unter Verwendung von Sulfonierungsreaktionen mit geeigneten Reagenzien erfolgen.
Industrielle Produktionsverfahren können die Optimierung dieser Schritte beinhalten, um die Ausbeute und Skalierbarkeit zu verbessern.
Chemische Reaktionsanalyse
1H-Pyrrolo[2,3-b]pyridin-3-essigsäure, 1-[(2-Cyanophenyl)sulfonyl]-2-methyl- kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonylgruppe.
Hydrolyse: Die Ester- oder Amidbindungen in der Verbindung können unter sauren oder basischen Bedingungen hydrolysiert werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren sowie spezifische Temperatur- und Druckbedingungen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridin-3-essigsäure, 1-[(2-Cyanophenyl)sulfonyl]-2-methyl- hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihr Potenzial als Enzyminhibitor untersucht, insbesondere für Enzyme, die an Krebs und anderen Krankheiten beteiligt sind.
Medizin: Forschungen laufen, um ihr Potenzial als therapeutisches Mittel für verschiedene Erkrankungen wie Krebs und Entzündungen zu untersuchen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Vorläufer für andere chemische Produkte verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1H-Pyrrolo[2,3-b]pyridin-3-essigsäure, 1-[(2-Cyanophenyl)sulfonyl]-2-methyl- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass es bestimmte Enzyme hemmt, indem es an ihre aktiven Zentren bindet und so ihre normale Funktion verhindert. Diese Hemmung kann zur Unterbrechung spezifischer Signalwege führen, was therapeutische Wirkungen bei Krankheiten wie Krebs haben kann.
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for enzymes involved in cancer and other diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including cancer and inflammatory diseases.
Industry: The compound is used in the development of new materials and as a precursor for other chemical products.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of specific signaling pathways, which can have therapeutic effects in diseases such as cancer.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridin-3-essigsäure, 1-[(2-Cyanophenyl)sulfonyl]-2-methyl- kann mit anderen Pyrrolopyridinderivaten verglichen werden, wie z. B.:
- 1H-Pyrrolo[2,3-b]pyridin-3-carbonsäure
- 1H-Pyrrolo[2,3-b]pyridin-3-amin
- 1H-Pyrrolo[2,3-b]pyridin-3-aldehyd
Diese Verbindungen teilen eine ähnliche Kernstruktur, unterscheiden sich jedoch in ihren funktionellen Gruppen, was zu Unterschieden in ihren biologischen Aktivitäten und Anwendungen führen kann. Die einzigartige Kombination von funktionellen Gruppen in 1H-Pyrrolo[2,3-b]pyridin-3-essigsäure, 1-[(2-Cyanophenyl)sulfonyl]-2-methyl- macht sie besonders interessant für die Forschung in der medizinischen Chemie.
Eigenschaften
Molekularformel |
C17H13N3O4S |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
2-[1-(2-cyanophenyl)sulfonyl-2-methylpyrrolo[2,3-b]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C17H13N3O4S/c1-11-14(9-16(21)22)13-6-4-8-19-17(13)20(11)25(23,24)15-7-3-2-5-12(15)10-18/h2-8H,9H2,1H3,(H,21,22) |
InChI-Schlüssel |
CQXMJRURHXVTEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3C#N)N=CC=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Heptane-1-sulfonyl)phenyl]acetamide](/img/structure/B12592597.png)





![1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B12592627.png)


![4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B12592659.png)
![Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate](/img/structure/B12592670.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12592686.png)
![1-(Prop-1-yn-1-yl)-8-oxabicyclo[5.1.0]octane](/img/structure/B12592701.png)
![4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid](/img/structure/B12592709.png)
